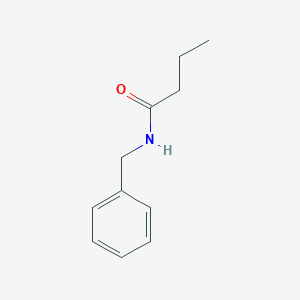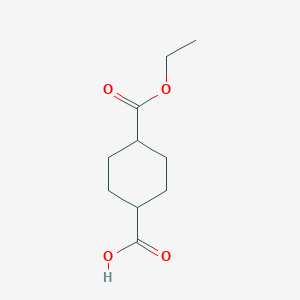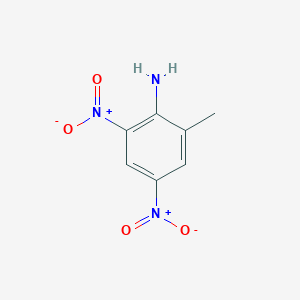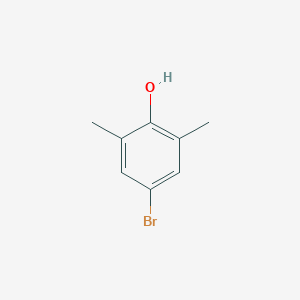
n-Benzylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylbutanamide is a chemical compound used in scientific research as a tool to study the physiological and biochemical effects of its mechanism of action. It is synthesized through a specific method and has been found to have various advantages and limitations for lab experiments.
Mécanisme D'action
N-Benzylbutanamide acts as an agonist for the CB2 receptor in the endocannabinoid system. This receptor is primarily found in the immune system and has been found to have anti-inflammatory effects. N-Benzylbutanamide has been found to activate the CB2 receptor and reduce inflammation in various tissues.
Biochemical and Physiological Effects:
N-Benzylbutanamide has been found to have various biochemical and physiological effects on the body. It has been found to reduce inflammation in various tissues, including the brain, liver, and intestines. It has also been found to have a potential therapeutic effect on various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-Benzylbutanamide has various advantages and limitations for lab experiments. It is a specific tool to study the role of the endocannabinoid system in the body. However, its effects on the CB2 receptor are not specific and may affect other receptors in the body. It also has limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are various future directions for the study of n-Benzylbutanamide. It is a potential therapeutic agent for various diseases, and further research is needed to explore its potential in these areas. It is also important to study its effects on other receptors in the body to understand its overall effects on the body. Additionally, research is needed to develop more specific agonists for the CB2 receptor to minimize off-target effects.
Méthodes De Synthèse
N-Benzylbutanamide is synthesized through a reaction between benzylamine and butyric anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is purified through recrystallization using a solvent such as ethanol.
Applications De Recherche Scientifique
N-Benzylbutanamide is used in scientific research to study its mechanism of action and the physiological and biochemical effects it has on the body. It has been found to have a potential therapeutic effect on various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It is also used as a tool to study the role of the endocannabinoid system in the body.
Propriétés
Numéro CAS |
10264-14-9 |
|---|---|
Nom du produit |
n-Benzylbutanamide |
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-benzylbutanamide |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(13)12-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,12,13) |
Clé InChI |
OHWQEBAVEDXXDM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC=CC=C1 |
SMILES canonique |
CCCC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)



![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)




![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)

